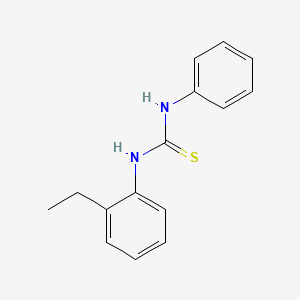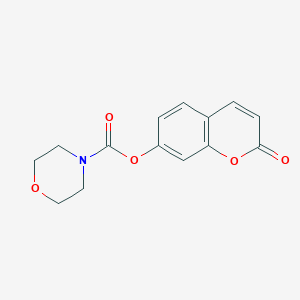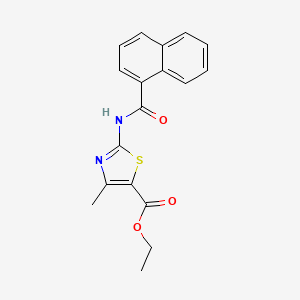![molecular formula C20H26N2O2 B5881254 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. This compound belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities. DMIA has shown promising results in various studies, including its potential as an anticancer agent, a neuroprotective agent, and a modulator of neurotransmitter release.
Wirkmechanismus
The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound can activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the PI3K/AKT pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-3 and -9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is its potential as a bioactive molecule with diverse biological activities. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent and a neuroprotective agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline. One area of research is the development of novel this compound derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for its potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with N,N-dimethylaniline in the presence of a catalyst. This reaction leads to the formation of this compound, which can be purified using various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, this compound has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)18-7-5-15(6-8-18)13-22-10-9-16-11-19(23-3)20(24-4)12-17(16)14-22/h5-8,11-12H,9-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYNDLKTGNKIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
